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Introduction
α-Methylhistamine is a potent and selective agonist for the histamine H3 receptor (H3R), a G-

protein coupled receptor predominantly expressed in the central nervous system. As a

presynaptic autoreceptor and heteroreceptor, the H3R plays a crucial role in modulating the

release of histamine and other neurotransmitters, including dopamine, acetylcholine, and

norepinephrine.[1][2][3] Its activation is linked to the inhibition of adenylyl cyclase through Gαi/o

proteins, leading to a decrease in cyclic AMP (cAMP) levels.[2][4] Electrophysiological studies

employing α-Methylhistamine are vital for elucidating the functional roles of the H3 receptor in

neuronal excitability, synaptic transmission, and the pathophysiology of various neurological

and psychiatric disorders. These investigations are instrumental in the development of novel

therapeutic agents targeting the histaminergic system.

Data Presentation: Quantitative Effects of α-
Methylhistamine
The following tables summarize the quantitative effects of R-α-methylhistamine, the active

enantiomer, on various electrophysiological and physiological parameters.
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Parameter
Cell
Type/Tissue

Concentration Effect Reference

Spontaneous

Inhibitory

Postsynaptic

Current (sIPSC)

Frequency

Rat Medial

Entorhinal Cortex

Neurons

10 µM
↓ 14 ± 5% of

control
[5]

Spontaneous

Inhibitory

Postsynaptic

Current (sIPSC)

Amplitude

Rat Medial

Entorhinal Cortex

Neurons

10 µM
↓ 13 ± 6% of

control
[5]

High K+-Evoked

Histamine

Release

Guinea Pig

Cardiac

Synaptosomes

Not Specified Inhibited release [6]

Vasodilation

Rat Mesenteric

Resistance

Arteries

1-100 µM

Concentration-

dependent,

~45% max

[7]

Gastric Acid

Secretion

Rats

(intracerebrovent

ricular)

0.5-50 nmol Inhibition [8]

Parameter Animal Model Dosage Effect Reference

Blood Pressure Guinea Pigs Not Specified Decrease [9]

Heart Rate Guinea Pigs Not Specified Decrease [9]

Conditioned Fear

Stress Test

(Freezing Time)

Rats 30 mg/kg Decrease [8]

Signaling Pathways
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Activation of the H3 receptor by α-Methylhistamine initiates a signaling cascade that modulates

neuronal activity primarily through the inhibition of neurotransmitter release. This is achieved

via the Gαi/o pathway, which leads to the inhibition of adenylyl cyclase and a subsequent

decrease in cAMP levels. Furthermore, the Gβγ subunits of the G-protein can directly modulate

the activity of ion channels.
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Caption: Signaling pathway of α-Methylhistamine via the H3 receptor.
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Experimental Protocols
I. Preparation of α-Methylhistamine Stock Solution
Materials:

R-(-)-α-Methylhistamine dihydrobromide (or similar salt)

Sterile deionized water or appropriate buffer (e.g., PBS)

Vortex mixer

Sterile microcentrifuge tubes

Procedure:

Calculate the required amount of α-Methylhistamine salt to prepare a high-concentration

stock solution (e.g., 10 mM or 100 mM).

Weigh the calculated amount of α-Methylhistamine powder and dissolve it in the appropriate

volume of sterile deionized water or buffer.

Vortex the solution until the powder is completely dissolved.

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw

cycles.

Store the aliquots at -20°C for long-term storage.

II. Whole-Cell Patch-Clamp Recording Protocol
This protocol describes the application of α-Methylhistamine during whole-cell patch-clamp

recordings from cultured neurons or acute brain slices.

A. Solutions and Reagents:

Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25

NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose. Bubble with 95% O2 / 5% CO2.
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Internal Solution (for voltage-clamp): (in mM) 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5

NaCl, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH.

Internal Solution (for current-clamp): (in mM) 130 K-gluconate, 10 HEPES, 0.5 EGTA, 5

NaCl, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.

α-Methylhistamine Working Solution: Dilute the stock solution in aCSF to the desired final

concentration (e.g., 1 µM, 10 µM, 100 µM) immediately before use.

B. Experimental Procedure:

Prepare the cell culture or brain slice preparation for recording and place it in the recording

chamber continuously perfused with oxygenated aCSF.

Obtain a whole-cell patch-clamp recording from a target neuron using standard techniques.

[10][11]

Establish a stable baseline recording for at least 5-10 minutes in the voltage-clamp or

current-clamp mode.

Switch the perfusion to the aCSF containing the desired concentration of α-Methylhistamine.

Record the cellular response to α-Methylhistamine for a sufficient duration (e.g., 5-15

minutes) to observe the full effect.

To test for washout, switch the perfusion back to the control aCSF and record for another 10-

20 minutes.

(Optional) To confirm the specificity of the effect, pre-incubate the preparation with an H3

receptor antagonist (e.g., thioperamide) before applying α-Methylhistamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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